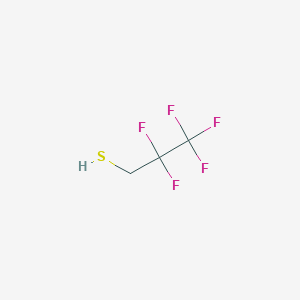
2,2,3,3,3-Pentafluoropropane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,3-Pentafluoropropane-1-thiol is an organofluorine compound characterized by the presence of five fluorine atoms and a thiol group attached to a propane backbone. This compound is of interest due to its unique chemical properties, which are influenced by the highly electronegative fluorine atoms and the reactive thiol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 1,1,2,2,3-pentafluoropropane, followed by thiolation using hydrogen sulfide or other thiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of 2,2,3,3,3-Pentafluoropropane-1-thiol may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The thiolation step is carried out in reactors designed to manage the exothermic nature of the reaction and to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,3-Pentafluoropropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used to replace fluorine atoms.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiols, hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,2,3,3,3-Pentafluoropropane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying thiol-reactive enzymes.
Medicine: Explored for its potential therapeutic applications due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,3,3,3-Pentafluoropropane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2,3-Pentafluoropropane: Similar fluorinated propane backbone but lacks the thiol group.
2,2,3,3,3-Pentafluoro-1-propanol: Contains a hydroxyl group instead of a thiol group.
1,2,3,3,3-Pentafluoropropene: An unsaturated fluorocarbon with a double bond.
Uniqueness
2,2,3,3,3-Pentafluoropropane-1-thiol is unique due to the combination of a highly electronegative fluorinated backbone and a reactive thiol group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it suitable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C3H3F5S |
|---|---|
Poids moléculaire |
166.12 g/mol |
Nom IUPAC |
2,2,3,3,3-pentafluoropropane-1-thiol |
InChI |
InChI=1S/C3H3F5S/c4-2(5,1-9)3(6,7)8/h9H,1H2 |
Clé InChI |
OBGPHCHCMZFIGX-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















